molecular formula C18H28N2 B12924886 (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-16-3

(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12924886
CAS No.: 820980-16-3
M. Wt: 272.4 g/mol
InChI Key: QWLYSBNMDNWIMP-SFHVURJKSA-N
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Description

(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a cyclopentyl group and a 2,3-dimethylbenzyl substituent on the nitrogen atom.

Properties

CAS No.

820980-16-3

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-14-6-5-7-16(15(14)2)13-20(17-8-3-4-9-17)18-10-11-19-12-18/h5-7,17-19H,3-4,8-13H2,1-2H3/t18-/m0/s1

InChI Key

QWLYSBNMDNWIMP-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)CN([C@H]2CCNC2)C3CCCC3)C

Canonical SMILES

CC1=C(C(=CC=C1)CN(C2CCCC2)C3CCNC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Substitution with Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the 2,3-Dimethylbenzyl Group: This step involves the use of benzyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

  • Use of metal catalysts to enhance reaction efficiency.
  • High-pressure reactors to increase reaction rates.
  • Continuous flow systems for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Benzyl halides in the presence of bases like sodium hydride (NaH).

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Bulky substituents (e.g., cyclopentyl, 2,3-dimethylbenzyl) may enhance lipophilicity and membrane permeability compared to fluorophenyl or pyridinyl groups .

Physicochemical Properties

  • Molecular Weight & Polarity : The target compound (MW ≈ 286 g/mol) is heavier than (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine (MW 274 g/mol) due to the cyclopentyl group . Its logP is likely higher than pyridine-containing analogs (e.g., ~155 Ų CCS for a related pyrrolidine in ), suggesting moderate hydrophobicity .
  • Stereochemical Impact: The (3S) configuration is shared with (S)-(-)-3-(dimethylamino)pyrrolidine, which has a density of 0.899 g/mL, indicating compact 3D packing .

Pharmacological and Functional Insights

  • Receptor Modulation : LY2389575’s role as a mGlu receptor NAM suggests that pyrrolidin-3-amine derivatives with aromatic substituents may target glutamate pathways .
  • Agrochemical Potential: Compounds with 2,3-dimethylphenyl groups (e.g., pesticide intermediates in ) highlight this moiety’s relevance in herbicidal or fungicidal activity .

Biological Activity

(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine, a chiral amine compound, has gained attention in medicinal chemistry due to its unique structural features and potential biological activity. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine is C18H28N2C_{18}H_{28}N_2 with a molecular weight of 272.4 g/mol. The compound features a pyrrolidine ring with a cyclopentyl group and a 2,3-dimethylbenzyl group attached, contributing to its unique steric and electronic properties.

PropertyValue
Molecular FormulaC18H28N2
Molecular Weight272.4 g/mol
CAS Number820980-16-3
LogP3.73870
Polar Surface Area (PSA)15.27 Ų

Pharmacological Activity

Research indicates that (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine exhibits various biological activities, particularly in the realm of neuropharmacology and potential therapeutic applications.

The compound is believed to interact with specific receptors and enzymes in the central nervous system (CNS), which may modulate neurotransmitter levels or influence signaling pathways. Preliminary studies suggest that it may act as a selective inhibitor or modulator of neurotransmitter transporters.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in animal models of neurodegenerative diseases. Results indicated significant reductions in neuronal cell death and improved cognitive function metrics compared to control groups.
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine in vitro. The compound demonstrated the ability to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To better understand the biological activity of (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine, it is useful to compare it with related compounds:

Compound NameBiological ActivityReference
(S)-N-Cyclopentyl-N-(2,4-difluorobenzyl)pyrrolidin-3-amineNeurotransmitter modulation
(S)-N-Cyclopentyl-N-(benzyl)pyrrolidin-3-amineAntidepressant effects

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